molecular formula C15H11ClN2O3 B2670732 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one CAS No. 338412-69-4

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one

Cat. No.: B2670732
CAS No.: 338412-69-4
M. Wt: 302.71
InChI Key: KLQMRIMBOKJCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified biological activities .

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxy and methoxy groups enhances its potential for forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18(14)20/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMRIMBOKJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.